molecular formula C14H13ClF2N2O3 B2778791 5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide CAS No. 1444701-01-2

5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide

Cat. No.: B2778791
CAS No.: 1444701-01-2
M. Wt: 330.72
InChI Key: RLNVLKKNYAORLT-UHFFFAOYSA-N
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Description

5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of a chloro group, a cyano group, and a difluoromethoxy group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Formation of the benzamide by reacting the amine with an acyl chloride.

    Substitution: Introduction of the chloro, cyano, and difluoromethoxy groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide can undergo several types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles.

    Hydrolysis: Acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes.

    Medicine: Potential pharmacological agent with therapeutic properties.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(difluoromethoxy)benzamide: Lacks the cyanooxan-4-yl group.

    N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide: Lacks the chloro group.

    5-chloro-N-(4-cyanooxan-4-yl)benzamide: Lacks the difluoromethoxy group.

Uniqueness

The presence of the chloro, cyano, and difluoromethoxy groups in 5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

5-chloro-N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF2N2O3/c15-9-1-2-11(22-13(16)17)10(7-9)12(20)19-14(8-18)3-5-21-6-4-14/h1-2,7,13H,3-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNVLKKNYAORLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2=C(C=CC(=C2)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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